

Structural Validation of 3-Formyl-6-Methoxy-5-Azaindole: A Comparative Guide

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Compound of Interest

Compound Name: *6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde*

CAS No.: *1190315-58-2*

Cat. No.: *B1591858*

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Executive Summary

The structural validation of 3-formyl-6-methoxy-5-azaindole (CAS: Analogous to 1H-pyrrolo[3,2-c]pyridine derivatives) presents a unique challenge due to the electron-deficient nature of the 5-azaindole scaffold and the potential for regioisomeric impurities during synthesis.

This guide objectively compares analytical methodologies for confirming the regiochemistry of the formyl (-CHO) and methoxy (-OCH₃) groups. It prioritizes 2D NMR (HMBC/NOESY) as the gold standard over traditional 1D NMR, which often leads to ambiguous assignments in substituted azaindoles.

The Structural Challenge

The 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N5).

- Target Molecule: 3-formyl-6-methoxy-5-azaindole.

- Synthesis Route: typically involves Vilsmeier-Haack formylation of 6-methoxy-5-azaindole.
- Primary Risks:
 - N1-Formylation: Kinetic product where the formyl group attaches to the pyrrole nitrogen.
 - C2-Formylation: Occurs if the C3 position is sterically hindered or electronically deactivated (less likely but possible).
 - Regioisomerism of the Core: Confusion with 4-, 6-, or 7-azaindole isomers if the starting material was not rigorously characterized.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques for this specific molecule.

Feature	Method A: 1D ¹ H NMR	Method B: 2D NMR (NOESY/HMBC)	Method C: X-Ray Crystallography
Primary Utility	Purity check, functional group ID.	Definitive Regiochemistry.	Absolute configuration.
Differentiation Power	Low (Cannot easily distinguish N- vs C-formyl).	High (Spatial & connectivity proof).	Ultimate (But requires single crystal).
Throughput	High (5 mins).	Medium (30-60 mins).	Low (Days to Weeks).
Sample Requirement	~1-2 mg.	~5-10 mg.	~10-20 mg (Crystal).
Verdict	Screening Tool	Validation Standard	Reference Standard

Detailed Validation Protocol

Phase 1: 1D ¹H NMR Screening (The "Fingerprint")

Objective: Confirm the presence of key functional groups.

Predicted Spectral Signature (DMSO-d₆, 500 MHz):

- Aldehyde (-CHO): Singlet at ~9.90 – 10.10 ppm.
 - Diagnostic: If shift is < 9.0 ppm, suspect N-formyl or hydrate.
- Indole N-H: Broad singlet at ~12.0 – 12.5 ppm.
 - Diagnostic: Absence indicates N-alkylation or N-formylation.
- Pyridine H4 (C4-H): Singlet at ~8.60 – 8.80 ppm.
 - Reasoning: Highly deshielded due to position between N5 and the pyrrole ring current.
- Pyridine H7 (C7-H): Singlet at ~6.80 – 7.10 ppm.
 - Reasoning: Shielded by the adjacent electron-donating methoxy group at C6.
- Methoxy (-OCH₃): Singlet at ~3.85 – 3.95 ppm.

Phase 2: 2D NMR Confirmation (The "Proof")

Objective: Prove the spatial arrangement (Regiochemistry).

Experiment 1: NOESY (Nuclear Overhauser Effect Spectroscopy) This is the critical step to distinguish the 3-formyl isomer from the 2-formyl isomer.

- Key Correlation 1 (Peri-Effect): Strong NOE signal between -CHO (C3) and H4 (C4).
 - Logic: In 5-azaindole, C3 and C4 are spatially proximal (peri-position). If the formyl group were at C2, it would show NOE to N-H but not to H4.
- Key Correlation 2: NOE between -OCH₃ and H7.
 - Logic: Confirms the methoxy is at C6 (adjacent to H7).

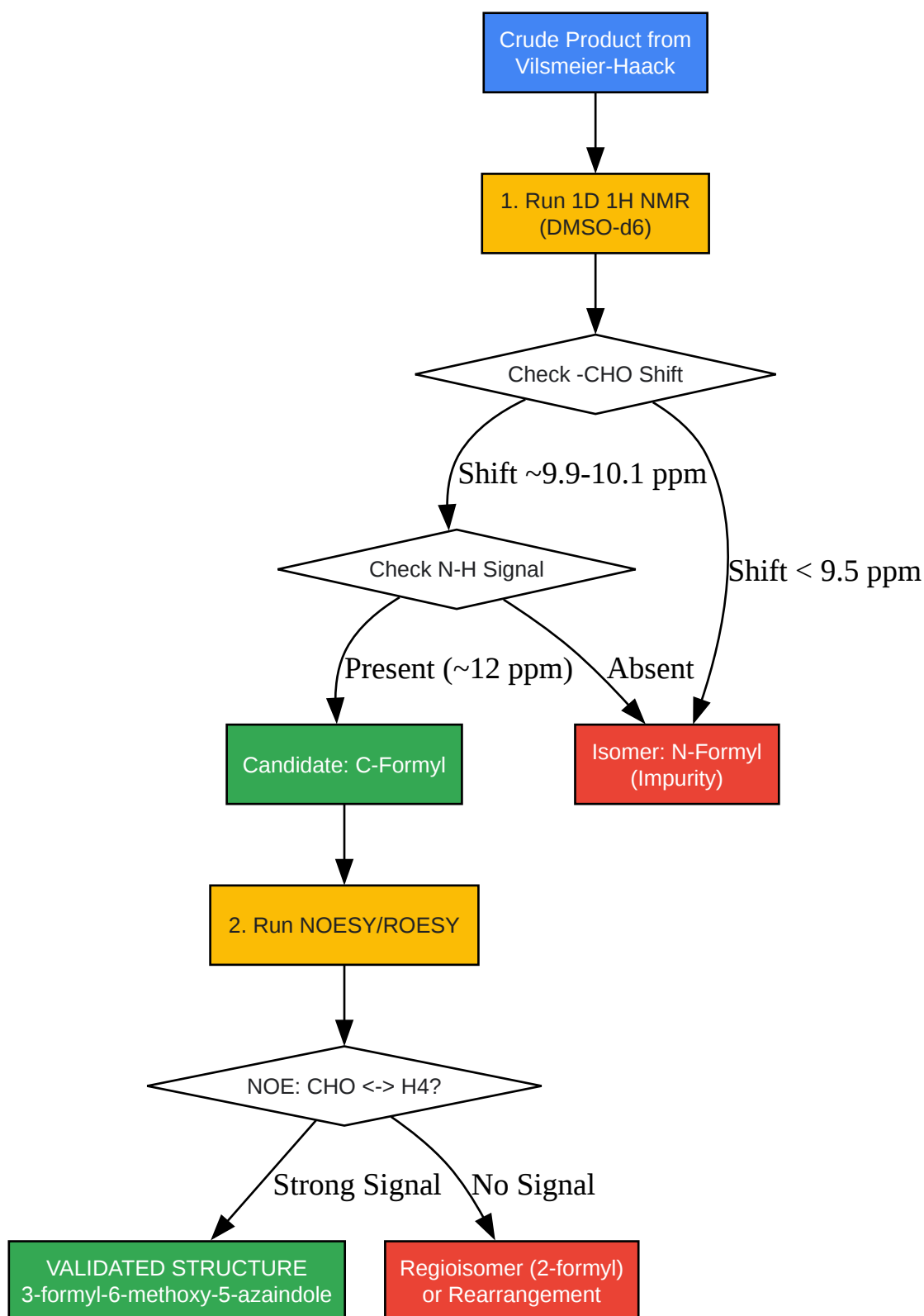
Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)

- Connectivity: The -OCH₃ protons should show a strong 3-bond correlation to C6.

- Ring Anchor:H4 should correlate to C7a (bridgehead) and C2, linking the pyridine and pyrrole rings.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, handling common failure modes like N-formylation.



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Caption: Decision tree for structural validation. The critical checkpoint is the NOE interaction between the aldehyde proton and the H4 aromatic proton.

Experimental Protocol: Vilsmeier-Haack Formylation

For Reference in Synthesis Comparison

To ensure the highest purity of the 3-formyl isomer, the following optimized conditions are recommended over standard POCl₃/DMF methods which often lead to tars in azaindoles.

- Reagent Preparation: Pre-mix POCl₃ (1.2 equiv) and DMF (5.0 equiv) at 0°C for 30 mins to form the Vilsmeier salt (white solid/slurry).
- Addition: Dissolve 6-methoxy-5-azaindole in DMF and add slowly to the salt at 0°C.
- Reaction: Warm to room temperature (not reflux) and stir for 3-6 hours.
 - Note: High heat (>60°C) promotes N-formylation and dimerization.
- Hydrolysis: Quench with ice-cold aqueous Sodium Acetate (not NaOH, to avoid hydrolysis of the methoxy group or ring opening).
- Purification: Recrystallize from MeOH/Water. Chromatography is often unnecessary if temperature is controlled.

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